molecular formula C9H11N3 B11919032 Quinazolin-1(2H)-ylmethanamine CAS No. 62495-50-5

Quinazolin-1(2H)-ylmethanamine

Cat. No.: B11919032
CAS No.: 62495-50-5
M. Wt: 161.20 g/mol
InChI Key: TYUWHOZZYQPWAI-UHFFFAOYSA-N
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Description

Quinazolin-1(2H)-ylmethanamine is a heterocyclic organic compound that features a quinazoline ring fused with a methanamine group. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinazolin-1(2H)-ylmethanamine can be synthesized through various synthetic routes. Another approach involves the use of deep eutectic solvents, which offer mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Quinazolin-1(2H)-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinazolinone derivatives, which have significant biological activities .

Mechanism of Action

The mechanism of action of Quinazolin-1(2H)-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazolin-1(2H)-ylmethanamine is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its methanamine group provides additional reactivity compared to other quinazoline derivatives .

Properties

CAS No.

62495-50-5

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2H-quinazolin-1-ylmethanamine

InChI

InChI=1S/C9H11N3/c10-6-12-7-11-5-8-3-1-2-4-9(8)12/h1-5H,6-7,10H2

InChI Key

TYUWHOZZYQPWAI-UHFFFAOYSA-N

Canonical SMILES

C1N=CC2=CC=CC=C2N1CN

Origin of Product

United States

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